N~1~,N~1~-Dimethyl-N~2~-(3-nitropyridin-2-yl)benzene-1,2-diamine
Description
N~1~,N~1~-Dimethyl-N~2~-(3-nitropyridin-2-yl)benzene-1,2-diamine is a complex organic compound that features both aromatic and nitro functional groups
Properties
CAS No. |
62490-29-3 |
|---|---|
Molecular Formula |
C13H14N4O2 |
Molecular Weight |
258.28 g/mol |
IUPAC Name |
2-N,2-N-dimethyl-1-N-(3-nitropyridin-2-yl)benzene-1,2-diamine |
InChI |
InChI=1S/C13H14N4O2/c1-16(2)11-7-4-3-6-10(11)15-13-12(17(18)19)8-5-9-14-13/h3-9H,1-2H3,(H,14,15) |
InChI Key |
XKDRZMLOXMFVFQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=C1NC2=C(C=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Dimethyl-N~2~-(3-nitropyridin-2-yl)benzene-1,2-diamine typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~-Dimethyl-N~2~-(3-nitropyridin-2-yl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
N~1~,N~1~-Dimethyl-N~2~-(3-nitropyridin-2-yl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N1,N~1~-Dimethyl-N~2~-(3-nitropyridin-2-yl)benzene-1,2-diamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aromatic rings can engage in π-π interactions with other molecules. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~1~-Dimethyl-N~2~-(pyridin-2-yl)ethane-1,2-diamine
- N~1~,N~1~-Dimethyl-N~2~-(4-nitropyridin-2-yl)benzene-1,2-diamine
Uniqueness
N~1~,N~1~-Dimethyl-N~2~-(3-nitropyridin-2-yl)benzene-1,2-diamine is unique due to the specific positioning of the nitro group on the pyridine ring, which can significantly influence its chemical reactivity and interaction with other molecules. This unique structure makes it a valuable compound for targeted research and applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
